Quinpirole hydrochloride
Overview
Description
Quinpirole hydrochloride is a psychoactive drug and research chemical which acts as a selective D2 and D3 receptor agonist . It is the active enantiomer of (±)-Quinpirole dihydrochloride . It is a white powder with a molecular formula of C13H21N3·HCl .
Molecular Structure Analysis
The molecular formula of Quinpirole hydrochloride is C13H21N3·HCl . The molecular weight is 255.79 (anhydrous) .Chemical Reactions Analysis
Quinpirole hydrochloride is a D2-like dopamine receptor agonist with some selectivity for D3 sites . It inhibits single pulse dopamine overflow in a concentration-dependent manner .Physical And Chemical Properties Analysis
Quinpirole hydrochloride is a white powder . It has a molecular weight of 255.79 (anhydrous) .Scientific Research Applications
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Application in the Study of Schizophrenia
- Scientific Field : Psychiatry .
- Summary of Application : Quinpirole has been used in animal models to study the pathophysiology of schizophrenia. It is known to induce hyperlocomotion, a symptom often associated with schizophrenia .
- Results : Studies have shown that quinpirole can induce hyperlocomotion and other behaviors that are relevant to the positive symptoms of schizophrenia .
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Application in the Study of Drug Addiction
- Scientific Field : Psychopharmacology .
- Summary of Application : Quinpirole has been used to study the neurobiological mechanisms underlying drug addiction. It has been shown to induce drug-seeking behavior in animal models .
- Results : Studies have shown that quinpirole can induce drug-seeking behavior, providing insights into the neurobiological mechanisms underlying drug addiction .
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Application in the Study of Depression
- Scientific Field : Psychiatry .
- Summary of Application : Quinpirole has been used in animal models to study the pathophysiology of depression. It is known to induce depressive-like behaviors .
- Results : Studies have shown that quinpirole can induce depressive-like behaviors, providing insights into the neurobiological mechanisms underlying depression .
- Scientific Field : Neurology .
- Summary of Application : Quinpirole has been used in animal models to study the pathophysiology of Parkinson’s disease. It is known to induce motor symptoms similar to those seen in Parkinson’s disease .
- Results : Studies have shown that quinpirole can induce motor symptoms similar to those seen in Parkinson’s disease, providing insights into the neurobiological mechanisms underlying this condition .
properties
IUPAC Name |
(4aR,8aR)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3,(H,14,15);1H/t10-,13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHVRVJTYPKTHX-HTMVYDOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC[C@H]2[C@H]1CC3=C(C2)NN=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045519 | |
Record name | Quinpirole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinpirole hydrochloride | |
CAS RN |
85798-08-9 | |
Record name | (-)-Quinpirole hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85798-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinpirole hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085798089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinpirole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINPIROLE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6I2W5V2K1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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